molecular formula C17H24N2O4 B2620495 N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE CAS No. 1428362-60-0

N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE

Cat. No.: B2620495
CAS No.: 1428362-60-0
M. Wt: 320.389
InChI Key: QLSLUKSJXPYYEV-UHFFFAOYSA-N
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Description

N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide is a synthetic ethanediamide derivative characterized by two distinct substituents: a cyclohexenylethyl group and a furan-3-yl-3-hydroxypropyl moiety. The furan group, an oxygen-containing heterocycle, contributes to electron-rich regions, which may influence reactivity or binding interactions. The 3-hydroxypropyl chain adds hydrophilicity, possibly improving aqueous solubility compared to purely aromatic analogs.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c20-15(14-8-11-23-12-14)7-10-19-17(22)16(21)18-9-6-13-4-2-1-3-5-13/h4,8,11-12,15,20H,1-3,5-7,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSLUKSJXPYYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE typically involves multiple steps. One common approach is to start with the preparation of the cyclohexene and furan intermediates, followed by their coupling through a series of reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction could lead to the formation of simpler hydrocarbon structures.

Scientific Research Applications

N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, derived from the evidence, share structural or functional similarities with the target molecule. Key differences and implications are highlighted:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Functional Differences Potential Implications References
N-Alkyl-N'-(p-chlorophenyl)-1,3-propanediamines (4g-i, 4f,j,k) Chlorophenyl substituent, 1,3-propanediamine backbone - Aromatic (chlorophenyl) vs. aliphatic (cyclohexenyl) substituent
- Single amide vs. ethanediamide linker
- Higher electron-withdrawing effect (Cl) may reduce nucleophilicity vs. cyclohexene’s electron-rich character.
- Reduced hydrogen-bonding capacity compared to ethanediamide.
N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) Cyclohexyl group, hydroxypropanamide chain - Hydroxypropanamide (single amide + hydroxyl) vs. ethanediamide
- Chlorophenyl vs. furan substituent
- Hydroxyl group enhances antioxidant potential (e.g., DPPH scavenging).
- Furan’s conjugated π-system may improve binding to aromatic receptors vs. chlorophenyl.
N-(3-Hydroxypropyl)phthalimide (5469-45-4) Hydroxypropyl chain, phthalimide core - Phthalimide (rigid bicyclic) vs. ethanediamide
- No cyclohexene or furan groups
- Phthalimide’s rigidity may limit conformational adaptability.
- Absence of heterocycles reduces electronic diversity.
Silodosin (KMD3213) Hydroxypropyl group, indole-carboxamide - Complex indole-carboxamide vs. ethanediamide
- Trifluoroethoxy and piperazinyl groups
- Enhanced GPCR affinity (α1A-adrenoceptor antagonist) due to bulky substituents.
- Ethanediamide’s simplicity may favor metabolic stability.

Key Observations:

Backbone Flexibility and Hydrogen Bonding : The ethanediamide linker in the target compound enables dual hydrogen-bonding interactions, unlike single-amide analogs (e.g., compounds 4g-i or 10). This could enhance binding specificity in biological systems .

Substituent Effects: The cyclohexene group balances lipophilicity and flexibility, contrasting with chlorophenyl’s rigidity and electron-withdrawing properties .

Notes on Challenges and Considerations

  • Synthesis : The cyclohexene and furan groups may require protective strategies (e.g., cyclohexene stabilization against oxidation).
  • Solubility : Despite the hydroxypropyl chain, the compound’s overall lipophilicity (logP ~3–4 estimated) may limit aqueous solubility, necessitating formulation aids.
  • Stability: The enol ether in cyclohexene could hydrolyze under acidic conditions, requiring pH-controlled storage.

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide is a complex organic compound characterized by its unique structural features, including a cyclohexene moiety and a furan ring. This compound has garnered interest in medicinal chemistry due to its potential biological activity, particularly in targeting specific molecular receptors and enzymes.

Structure

The chemical structure of this compound can be represented as follows:

C15H22N2O3\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Properties

PropertyValue
Molecular Weight278.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's cyclohexene and furan moieties are crucial for its binding affinity, which may lead to the modulation of biochemical pathways relevant to therapeutic applications.

Preliminary Studies

Preliminary studies have indicated that this compound may exhibit:

  • Antioxidant Activity : Potential to scavenge free radicals, thereby reducing oxidative stress.
  • Antitumor Properties : In vitro studies suggest cytotoxic effects against certain cancer cell lines.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways has been observed, indicating potential therapeutic benefits in inflammatory diseases.

Case Studies

  • Antitumor Activity : A study conducted on various derivatives of similar compounds revealed that those with furan rings exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation .
  • Anti-inflammatory Effects : Research indicated that compounds with similar structural features could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating chronic inflammatory conditions .

Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamideContains cyclohexene and piperidineModerate anti-inflammatory
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzenesulfonamideContains cyclohexene and methoxy groupAntitumor activity observed

Uniqueness

The uniqueness of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(furan-3-yil)-3-hydroxypropyl]ethanediamide lies in its combination of functional groups that may confer distinct chemical and biological properties compared to similar compounds. The presence of both cyclohexene and furan rings allows for diverse interactions with biological targets.

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